molecular formula C13H25NO4 B3260547 (4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid CAS No. 331763-49-6

(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid

Cat. No. B3260547
CAS RN: 331763-49-6
M. Wt: 259.34 g/mol
InChI Key: AHJOCXORPOFIQH-VHSXEESVSA-N
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Description

“tert-butyl 2-aminoethoxycarbamate” is a chemical compound with the CAS number 894414-38-1 . It is also known as "Carbamic acid, N- (2-aminoethoxy)-, 1,1-dimethylethyl ester" .


Molecular Structure Analysis

The molecular formula of “tert-butyl 2-aminoethoxycarbamate” is C7H16N2O3 . The molecular weight is 176.21 .


Physical And Chemical Properties Analysis

The density of “tert-butyl 2-aminoethoxycarbamate” is predicted to be 1.058±0.06 g/cm3 . The pKa is predicted to be 8.74±0.10 .

Scientific Research Applications

Pharmacological Effects of Phenolic Acids

Phenolic acids, like Chlorogenic Acid (CGA), demonstrate a wide range of biological and pharmacological effects, including antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. These compounds are found naturally in green coffee extracts and tea, and their diverse therapeutic roles suggest potential areas of application for complex molecules like "(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid" in drug development and disease treatment (Naveed et al., 2018).

Role in Neurotransmitter Synthesis

Compounds involved in the metabolic pathways of neurotransmitter synthesis, such as tryptophan derivatives, have been studied for their effects on brain serotonergic activity. These studies provide a framework for understanding how complex amino acids and their derivatives might influence neurotransmitter levels, potentially offering pathways for the treatment of neuropsychiatric disorders (Höglund et al., 2019).

Applications in Peptide Studies

The use of spin label amino acids in peptide studies, such as TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), highlights the utility of synthetic amino acids in analyzing peptide secondary structure and dynamics. This indicates the potential of complex amino acids like "(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid" in peptide research and the development of therapeutic peptides (Schreier et al., 2012).

Exploration of Metathesis Reactions

The application of metathesis reactions in the synthesis and transformations of functionalized β-amino acid derivatives sheds light on the synthetic versatility of amino acids in producing various molecular entities. This research area could encompass the synthesis and application of complex amino acids in drug discovery and material science (Kiss et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

properties

IUPAC Name

(4R,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-6-9(2)10(7-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJOCXORPOFIQH-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid
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(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid
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(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid
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(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid
Reactant of Route 6
(4R,5S)-4-((tert-Butoxycarbonyl)amino)-5-methylheptanoic acid

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